N-(3-Methylbut-3-en-2-yl)aniline
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Overview
Description
N-(3-Methylbut-3-en-2-yl)aniline is an organic compound with the molecular formula C11H15N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 3-methylbut-3-en-2-yl group. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Methylbut-3-en-2-yl)aniline can be synthesized through the reaction of aniline with 3-methylbut-3-en-2-yl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylbut-3-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and various aromatic derivatives .
Scientific Research Applications
N-(3-Methylbut-3-en-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(3-Methylbut-3-en-2-yl)aniline involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved include aromatic substitution and redox reactions .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(3-methylbut-2-enyl)aniline: This compound has a similar structure but with a different substitution pattern on the nitrogen atom.
N-(2-methylbut-3-yn-2-yl)aniline: Another similar compound with a different alkyl group attached to the nitrogen.
Uniqueness
N-(3-Methylbut-3-en-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
145913-61-7 |
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Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-(3-methylbut-3-en-2-yl)aniline |
InChI |
InChI=1S/C11H15N/c1-9(2)10(3)12-11-7-5-4-6-8-11/h4-8,10,12H,1H2,2-3H3 |
InChI Key |
MLOKNZRBFAEAIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)C)NC1=CC=CC=C1 |
Origin of Product |
United States |
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